molecular formula C5H12ClN B1615551 Trimethyl(vinyl)ammonium chloride CAS No. 6018-82-2

Trimethyl(vinyl)ammonium chloride

Cat. No.: B1615551
CAS No.: 6018-82-2
M. Wt: 121.61 g/mol
InChI Key: JCAPHLPCWXAZLG-UHFFFAOYSA-M
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Description

Trimethyl(vinyl)ammonium chloride (CAS 6018-82-2) is a quaternary ammonium compound that serves as a valuable cationic monomer in polymer science and materials research. Its molecular structure features a permanent positive charge on the quaternary nitrogen and a reactive vinyl group (—CH=CH₂), enabling its participation in polymerization reactions to create polyelectrolytes with tailored properties . A significant application area is in the development of advanced drug delivery systems. Researchers utilize polymers derived from this monomer, such as poly(vinyl benzyl trimethylammonium chloride) (PVBTMAC), to form nano-sized polyelectrolyte complexes with biomolecules like insulin. These complexes are investigated for their potential to encapsulate and deliver therapeutic proteins, enhancing stability and enabling controlled release profiles . The cationic nature of the polymer facilitates electrostatic co-assembly with negatively charged proteins, forming stable, biohybrid nanoparticulate structures . Furthermore, this monomer is instrumental in synthesizing materials with inherent antimicrobial activity. When grafted onto substrates such as cotton fabric, the resulting cationic polymers can exhibit effective antibacterial properties, making them suitable for applications in medical textiles and sanitization . The compound is also applied in water treatment processes, where its cationic polymer derivatives act as effective flocculants and coagulants for the removal of suspended particles . Additionally, its use in the creation of strong base anion exchange membranes highlights its importance in separation technologies and water purification systems . This product is intended for research purposes only and is strictly not approved for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N.ClH/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAPHLPCWXAZLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C=C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975605
Record name N,N,N-Trimethylethenaminium chloride
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Molecular Weight

121.61 g/mol
Source PubChem
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CAS No.

6018-82-2
Record name Ethenaminium, N,N,N-trimethyl-, chloride (1:1)
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Record name Trimethyl(vinyl)ammonium chloride
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Record name N,N,N-Trimethylethenaminium chloride
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Record name Trimethyl(vinyl)ammonium chloride
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Synthetic Methodologies and Mechanistic Investigations of Trimethyl Vinyl Ammonium Chloride

Quaternization Reactions for Monomer Synthesis

The primary and most industrially significant method for synthesizing Trimethyl(vinyl)ammonium chloride is through the quaternization of a tertiary amine with an appropriate vinyl-containing alkyl halide.

Reaction Pathways and Process Optimization

The most common reaction pathway involves the nucleophilic substitution of a halide on a vinyl-substituted benzyl (B1604629) chloride, typically 4-vinylbenzyl chloride, by trimethylamine (B31210). This reaction, known as the Menshutkin reaction, results in the formation of the quaternary ammonium (B1175870) salt, Trimethyl(vinylbenzyl)ammonium chloride. The mechanism involves the lone pair of electrons on the nitrogen atom of trimethylamine attacking the electrophilic carbon atom of the benzyl chloride, displacing the chloride ion.

The reaction is typically carried out in a suitable solvent, such as acetone, chloroform, ethanol (B145695), or water. aip.org The choice of solvent can influence the reaction rate and the ease of product isolation. For instance, conducting the reaction in ethanol allows for a straightforward workup where the product can be concentrated under reduced pressure. aip.org The reaction temperature is generally kept moderate, often between 40°C and 60°C, to ensure a reasonable reaction rate without promoting unwanted side reactions like polymerization. aip.org Reaction times can vary from several hours to a full day to achieve high conversion. aip.org

Table 1: Quaternization Reaction Parameters

Parameter Details Source
Reactants 4-vinylbenzyl chloride, Trimethylamine
Solvents Acetone, Chloroform, Ethanol, Water, Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) aip.org
Temperature 40-60°C aip.org
Reaction Time 24 hours

| Product Isolation | Precipitation in diethyl ether, Extraction, Concentration under reduced pressure | aip.org |

Optimization of the process often involves adjusting the molar ratio of the reactants. An excess of trimethylamine can be used to drive the reaction to completion. Following the reaction, the product is typically isolated by precipitation in a non-polar solvent like diethyl ether or by concentrating the reaction mixture and then drying the resulting solid under vacuum. aip.org

Influence of Reaction Conditions on Monomer Purity for Polymerization

The purity of the this compound monomer is critical for subsequent polymerization reactions. Impurities, such as unreacted starting materials or byproducts, can interfere with the polymerization process, leading to polymers with lower molecular weights or undesirable properties.

Purification of the monomer is often achieved through recrystallization. This process helps to remove any remaining unreacted vinylbenzyl chloride or trimethylamine. The choice of solvent for recrystallization is crucial to ensure efficient purification.

The reaction conditions themselves play a significant role in determining the final purity of the monomer. For example, conducting the quaternization at excessively high temperatures can lead to premature polymerization of the vinyl monomer, resulting in a contaminated product. Therefore, careful control of the reaction temperature is essential. researchgate.net The use of inhibitors in the starting vinylbenzyl chloride is common to prevent polymerization during storage and handling, and these inhibitors are typically removed before polymerization. aip.org

Table 2: Factors Affecting Monomer Purity

Factor Influence Mitigation Strategies Source
Unreacted Starting Materials Can act as chain transfer agents or terminators in polymerization. Use of excess amine, Recrystallization of the product.
Byproducts May inhibit or alter the polymerization process. Purification by recrystallization.

| Premature Polymerization | Leads to a mixture of monomer and polymer. | Strict temperature control, Use of polymerization inhibitors during synthesis. | researchgate.net |

Precursor Polymer Functionalization Routes

An alternative approach to obtaining polymers with this compound units is to first synthesize a precursor polymer and then introduce the quaternary ammonium functionality. This method can be advantageous in certain situations, particularly for creating specific polymer architectures or modifying existing polymers.

A common strategy involves the free radical polymerization of a suitable monomer, such as 4-vinylbenzyl chloride, to produce poly(vinylbenzyl chloride). aip.org This precursor polymer is then reacted with trimethylamine to quaternize the chloromethyl groups along the polymer chain, yielding poly(trimethyl(vinylbenzyl)ammonium chloride). aip.org

This functionalization reaction is typically carried out by treating the poly(vinylbenzyl chloride) with a solution of trimethylamine in a suitable solvent like ethanol, water, tetrahydrofuran (THF), or dimethylformamide (DMF). aip.org The reaction is often conducted at an elevated temperature (e.g., 60°C) for an extended period (e.g., four days) to ensure a high degree of quaternization. aip.org The resulting ionic polymer is then isolated and purified. aip.org

Another precursor functionalization route involves the chemical grafting of the vinylbenzyl trimethylammonium chloride monomer onto a pre-existing polymer backbone. For instance, this monomer has been successfully grafted onto polyvinylidene fluoride (B91410) (PVDF) to create anion exchange membranes. acs.org This process typically involves a two-step procedure: first, the dehydrofluorination of PVDF to create reactive sites, followed by the grafting of the vinylbenzyl trimethylammonium chloride monomer, often initiated by a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). acs.org

Table 3: Compound Names

Compound Name
This compound
Trimethylamine
4-vinylbenzyl chloride
Poly(vinylbenzyl chloride)
Poly(trimethyl(vinylbenzyl)ammonium chloride)
Polyvinylidene fluoride
2,2'-azobis(2-methylpropionitrile)
Acetone
Chloroform
Ethanol
Water
Tetrahydrofuran
Dimethylformamide

Polymerization Science of Trimethyl Vinyl Ammonium Chloride

Radical Polymerization Studies of Trimethyl(vinyl)ammonium Chloride

The polymerization of this compound (TMVAC) and its derivatives, such as (vinylbenzyl)trimethylammonium chloride (VBTAC), is a key area of research for the synthesis of cationic polymers. These polymers find applications in various fields, including as flocculants, in anion exchange membranes, and for biomedical purposes. Radical polymerization is a primary method for synthesizing polymers from these vinyl monomers.

Homopolymerization Kinetics and Mechanisms

The homopolymerization of vinyl monomers is fundamentally governed by reaction conditions which dictate the rate of polymerization and the properties of the resulting polymer. While specific kinetic data for this compound is not extensively detailed in publicly available literature, the behavior of structurally similar cationic monomers provides significant insight into its polymerization kinetics. The polymerization rate is critically influenced by temperature, as well as monomer and initiator concentrations.

The effect of temperature on the polymerization rate can be quantified by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. The activation energy is a critical parameter for controlling the polymerization process.

Table 1: Activation Energies for the Polymerization of Related Cationic Monomers

MonomerInitiator SystemActivation Energy (Ea)
Acryloyloxyethyl trimethyl ammonium (B1175870) chloride (DAC)Ammonium persulfate/Na4EDTA85.25 kJ·mol⁻¹ researchgate.net
3-methacryloylamido propyl trimethyl ammonium chloride (PMAPTAC)Ammonium persulfate (APS)153.09 kJ/mol researchgate.net
3-methacryloylamido propyl trimethyl ammonium chloride (PMAPTAC)2,2′-azobis(2-methylpropionamide) dihydrochloride (B599025) (V50)144.76 kJ/mol researchgate.net

This table presents data for monomers structurally similar to this compound to illustrate the general influence of temperature on polymerization kinetics.

The rate of radical polymerization is also heavily dependent on the concentrations of both the monomer and the initiator. Generally, the polymerization rate is directly proportional to the monomer concentration and to the square root of the initiator concentration.

Studies on the polymerization of related cationic monomers confirm these relationships. For both acryloyloxyethyl trimethyl ammonium chloride (DAC) and 3-methacryloylamido propyl trimethyl ammonium chloride (MAPTAC), the rate of polymerization has been shown to increase with an increase in both monomer and initiator concentrations. researchgate.netresearchgate.net For the polymerization of vinyl chloride, the rate is well-represented by an expression showing a direct dependence on both initiator and monomer concentrations, although the orders of reaction may deviate from the ideal 0.5 and 1.0, respectively, due to side reactions. rsc.org Increasing the initiator concentration leads to a higher concentration of primary radicals, thus increasing the polymerization rate. However, this can also lead to a decrease in the average molecular weight of the resulting polymer, as a higher number of polymer chains are initiated. fluenceanalytics.com

Table 2: Kinetic Rate Equations for the Polymerization of Related Cationic Monomers

MonomerInitiatorRate Equation
Acryloyloxyethyl trimethyl ammonium chloride (DAC)Ammonium persulfate/Na4EDTAR_p = K[M]^1.69[I]^0.53 researchgate.net
3-methacryloylamido propyl trimethyl ammonium chloride (PMAPTAC)Ammonium persulfate (APS)R_p = k[M]^1.64[I]^0.71 researchgate.net
3-methacryloylamido propyl trimethyl ammonium chloride (PMAPTAC)2,2′-azobis(2-methylpropionamide) dihydrochloride (V50)R_p = k[M]^1.57[I]^0.91 researchgate.net
Vinyl ChlorideAzoisobutyronitrileR_p ∝ [I]^0.56[M]^1.23 rsc.org

This table illustrates the general form of the rate equations for the radical polymerization of vinyl monomers, showing the dependence on monomer [M] and initiator [I] concentrations. Data is for structurally similar monomers.

Copolymerization Strategies

To tailor the properties of polymers for specific applications, this compound and its derivatives are often copolymerized with other monomers. This can be achieved through various strategies, including grafting and terpolymerization, to control the final polymer architecture and functionality.

Graft copolymerization is a powerful technique to modify the surface properties of a polymer by attaching side chains of a different polymer. This compound and its analogues have been successfully grafted onto a variety of polymer backbones, imparting cationic properties to the original material. nih.gov

The grafting of (vinylbenzyl)trimethylammonium chloride onto a dehydrofluorinated poly(vinylidene fluoride) (PVDF) backbone using 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as an initiator has been reported for the creation of anion exchange membranes. acs.org Similarly, photoinduced graft copolymerization of vinyl benzyl (B1604629) trimethyl ammonium chloride (VBTAC) onto polyester (B1180765) nonwoven fabric has been achieved. researchgate.net The grafting of methacryloyloxyethyl trimethyl ammonium chloride (METAC) onto polyamide 66 fibers has also been investigated, with the grafting yield being dependent on monomer and initiator concentrations, as well as temperature and reaction time. researchgate.net Other examples include the grafting of VBTAC onto poly(vinyl alcohol) and hydroxyethyl (B10761427) cellulose (B213188), often initiated by ceric ammonium nitrate (B79036). google.com

Table 3: Examples of Grafting this compound Derivatives onto Polymer Backbones

MonomerPolymer BackboneInitiator SystemApplication
(vinylbenzyl)trimethylammonium chloridePoly(vinylidene fluoride) (PVDF)2,2'-Azobis(2-methylpropionitrile) (AIBN)Anion Exchange Membranes acs.org
Vinyl benzyl trimethyl ammonium chloride (VBTAC)Polyester nonwoven fabricPhotoinitiationAnion Exchanger researchgate.net
Methacryloyloxyethyl trimethyl ammonium chloride (METAC)Polyamide 66 fibresSodium persulfateSurface Modification researchgate.net
(vinylbenzyl)trimethylammonium chloridePoly(vinyl alcohol)Ceric(IV) ammonium nitrateNot Specified google.com
(vinylbenzyl)trimethylammonium chlorideHydroxyethyl celluloseCeric(IV) ammonium nitrateNot Specified google.com
2-methacryloyloxyethyl trimethyl ammonium chloride (DMC)Lentil extractCeric ammonium nitrate (CAN)Flocculant nih.gov

Terpolymerization, the polymerization of three different monomers, offers a sophisticated method for fine-tuning polymer properties by incorporating a combination of functionalities. The inclusion of this compound or its derivatives in a terpolymer can introduce cationic charges, which can be balanced with other monomers to control properties like hydrophilicity, solubility, and thermal stability.

For example, terpolymers of N-vinylpyrrolidone, acrylic acid, and triethylene glycol dimethacrylate have been synthesized via radical polymerization. nih.gov While not containing this compound, this work demonstrates the principle of creating complex architectures through terpolymerization. More directly relevant is the synthesis of terpolymers based on poly(vinylidene fluoride-co-hexafluoropropylene), N-vinylimidazole, and (vinylbenzyl)trimethylammonium chloride for anion-exchange membranes. mdpi.com In this system, the ratio of the monomers is varied to control the ion-exchange capacity and conductivity of the resulting membrane. mdpi.com

The synthesis of zwitterionic copolymers, which contain both cationic and anionic groups, can also be achieved through terpolymerization. For instance, a zwitterionic copolymer has been prepared by the free radical copolymerization of 2-acrylamide-2-methylpropane sulfonic acid, acrylic acid, N-vinyl pyrrolidone, acrylamide, and a synthesized betaine (B1666868) monomer, 3-(dimethyl (4-vinyl benzyl) ammonia) propyl sulfonate. researchgate.net The architectural control afforded by terpolymerization allows for the creation of materials with highly specific and tunable properties for advanced applications.

Controlled/Living Polymerization Techniques

The application of controlled/living polymerization techniques to this compound is not extensively documented in the scientific literature. While these methods offer precise control over polymer architecture for a wide range of monomers, their application to this specific cationic monomer appears to be limited.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

There is a notable scarcity of research dedicated specifically to the RAFT polymerization of this compound. In contrast, the RAFT polymerization of a similar but structurally distinct monomer, (ar-vinylbenzyl)trimethylammonium chloride (VBTAC), is well-established for creating well-defined cationic polymer brushes and block copolymers. nih.govnih.govacs.orgresearchgate.net The success with VBTAC, a styrenic monomer, highlights the importance of the monomer's chemical structure in the RAFT process. The choice of an appropriate RAFT agent, which typically consists of a thiocarbonylthio group with R and Z substituents, is crucial for successful polymerization of vinyl monomers. mdpi.com For instance, dithiocarbamates have been shown to provide good control in the RAFT polymerization of certain vinyl esters. mdpi.com The lack of specific studies on this compound suggests that finding a suitable RAFT agent and reaction conditions for this monomer may present unique challenges that have not yet been extensively addressed in published research.

Atom Transfer Radical Polymerization (ATRP) Considerations

Similar to RAFT, there is a significant lack of published studies on the atom transfer radical polymerization (ATRP) of this compound. However, research on the ATRP of (vinylbenzyl)trimethylammonium tetrafluoroborate, a derivative of VBTAC, has been successfully conducted. umass.edu In that case, the polymerization was carried out in dimethylformamide (DMF) using a copper bromide/1,1,4,7,10,10-hexamethyltriethylenetetramine (CuBr/HMTETA) catalytic system. umass.edu The successful ATRP of this related monomer suggests that, in principle, a similar approach could be investigated for this compound. However, the differences in the vinyl group's electronic environment between the two monomers could significantly impact the polymerization kinetics and control, necessitating dedicated research to establish a viable ATRP system for this compound.

Cationic Polymerization Contexts for Related Vinyl Monomers

Cationic polymerization is a chain-growth polymerization initiated by a cationic species, typically a Lewis acid or a protonic acid, and is generally suitable for monomers with electron-donating groups that can stabilize the resulting carbocation. nih.gov This method is commonly applied to monomers like vinyl ethers, isobutylene, and styrene (B11656). nih.gov

The direct cationic polymerization of vinyl monomers in aqueous media is often challenging due to the high reactivity of carbocations with water. rsc.org However, the development of water-tolerant Lewis acid catalysts has enabled some progress in this area. rsc.org For certain monomers like styrene, the influence of water as a chain transfer agent is minimal, allowing for the formation of high molecular weight polymers. rsc.org In contrast, for other monomers, significant chain transfer to water can lead to the formation of only oligomers. rsc.org

Recent advancements have introduced techniques like cationic reversible addition-fragmentation chain transfer (RAFT) polymerization, which can proceed under less stringent conditions, such as at room temperature and in the open air. nih.govnih.gov These methods often utilize external stimuli like light or heat to control the polymerization. nih.gov For vinyl ethers, specific catalysts have been developed to achieve a high degree of stereoregularity in the resulting polymers. nih.gov The applicability of these advanced cationic polymerization techniques to this compound remains an area for future investigation.

Structural Control and Macromolecular Architecture

The ability to control the structure and architecture of polymers at the molecular level is a cornerstone of modern polymer science. This control allows for the tailoring of material properties for specific applications.

Block Copolymer Synthesis and Design

The synthesis of block copolymers containing a poly(this compound) segment is not well-documented. In contrast, the synthesis of block copolymers using the related monomer, (vinylbenzyl)trimethylammonium chloride (VBTAC), is extensively reported. nih.govacs.orgsigmaaldrich.com These block copolymers, often synthesized via RAFT polymerization, have been explored for various applications, including the encapsulation of DNA and magnetic nanoparticles. nih.govacs.orgsigmaaldrich.com For example, diblock copolymers of poly[oligo(ethylene glycol) methacrylate] and poly(vinylbenzyltrimethylammonium chloride) have been synthesized and characterized. nih.govacs.org The successful synthesis of these VBTAC-based block copolymers provides a blueprint for potential strategies that could be adapted for this compound, although the differing reactivity of the vinyl group would need to be a key consideration in the design of the polymerization process.

Investigations into Polymer Stereoregularity

There is a lack of specific research findings concerning the stereoregularity of poly(this compound). The control of stereochemistry in polymer chains can significantly influence the material's physical and mechanical properties. In the context of related vinyl monomers, particularly vinyl ethers, significant progress has been made in controlling stereoregularity during cationic polymerization through the use of specifically designed catalyst systems. nih.gov These advancements have led to the synthesis of poly(vinyl ether)s with high isotacticity. nih.gov Such control over tacticity has not been reported for poly(this compound), indicating another potential area for future research to explore how polymerization conditions might influence the stereochemical microstructure of this polymer.

Advanced Characterization of Poly Trimethyl Vinyl Ammonium Chloride and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the chemical identity and elucidating the detailed molecular structure of the synthesized polymers.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for confirming the successful synthesis and functionalization of polymers by identifying their characteristic vibrational modes. In the analysis of aminated poly(vinylbenzyl chloride), the precursor to PVBTMAC, FT-IR spectra provide clear evidence of the chemical conversion.

The spectrum of the precursor, poly(vinylbenzyl chloride) (PVBC), shows distinct peaks corresponding to the C-Cl stretching and CH₂Cl wagging vibrations at approximately 676 cm⁻¹ and 1266 cm⁻¹, respectively. scitepress.org Upon amination with trimethylamine (B31210) to form the quaternized polymer (APVBC or PVBTMAC), these peaks disappear, and new characteristic peaks emerge. scitepress.orgresearchgate.net A new absorption band appearing around 1482 cm⁻¹ is attributed to the C-H asymmetric bending vibration of the trimethylammonium group [-N⁺(CH₃)₃]. researchgate.netmdpi.comnih.gov This, along with other bands, confirms the successful attachment of the quaternary ammonium (B1175870) functionality. scitepress.orgresearchgate.net

The table below summarizes the key FT-IR absorption bands observed in the analysis of poly[(p-vinylbenzyl)trimethylammonium chloride] and its precursor. scitepress.orgmdpi.comnih.gov

Wavenumber (cm⁻¹)AssignmentPolymer
~3438O-H Stretching (Absorbed Water)PVBTMAC
~3023Aromatic C-H StretchingPVBTMAC
2720 - 3500Aliphatic C-H StretchingPVBTMAC
~1643C=O Stretching (from synthesis, if applicable)PVBTMAC
1400 - 1600Aromatic Ring VibrationsPVBC & PVBTMAC
~1482C-H Bending of Quaternary Ammonium Group [-N⁺(CH₃)₃]PVBTMAC
~1266CH₂Cl Wagging VibrationPVBC
822 - 889Characteristic Quaternary Group PeaksPVBTMAC
~676C-Cl Stretching VibrationPVBC

This table is interactive and can be sorted by column.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for unambiguous structural elucidation.

For aminated poly(vinylbenzyl chloride) (APVBC), ¹H NMR spectroscopy is used to confirm the structure of the final polymer. scitepress.orgnih.gov The spectrum, typically run in a solvent like D₂O, shows characteristic signals for the different types of protons present in the molecule. mdpi.com The broad peaks observed at 1.4-2.3 ppm correspond to the protons of the main polymer backbone. scitepress.org The aromatic protons from the benzyl (B1604629) group appear in the region of 6.5-7.4 ppm. scitepress.org Crucially, the successful quaternization is confirmed by the appearance of a peak at approximately 3.1 ppm, attributed to the protons of the trimethylammonium group [-N⁺(CH₃)₃], and a peak around 4.6 ppm corresponding to the methylene (B1212753) protons (Ar-CH₂-N⁺) adjacent to the quaternary nitrogen. scitepress.org

The following table details the typical ¹H NMR chemical shifts for poly[(p-vinylbenzyl)trimethylammonium chloride]. scitepress.org

Chemical Shift (ppm)Assignment
1.4 - 2.3Alkane protons of the polymer main chain
~3.1Protons of the quaternary ammonium group [-N⁺(CH₃)₃]
~4.6Methylene protons adjacent to the quaternary group (Ar-CH₂-N⁺)
6.5 - 7.4Aromatic protons of the benzyl ring

This table is interactive and can be sorted by column.

¹³C NMR spectroscopy further corroborates the structure by showing signals for each unique carbon atom, providing complementary information to the ¹H NMR data. nih.gov

Morphological and Microstructural Elucidation

Microscopy and diffraction techniques are employed to investigate the polymer's surface features, internal structure, and degree of ordering at the micro and nanoscale.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of the polymer material. Studies on resins made from poly(4-vinylbenzyl)trimethylammonium chloride reveal information about the particle shape, surface roughness, and porosity. mdpi.comresearchgate.net For instance, SEM analysis of a synthesized P(ClVBTA) resin showed its particle structure, which influences properties like its capacity for ion removal in applications such as water treatment. mdpi.com In membrane applications, SEM can be used to analyze the surface and cross-sectional morphology, revealing the uniformity and integrity of the membrane structure. acs.org

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure and nano-scale phase separation within the polymer material. For copolymers containing PVBTMAC, TEM can reveal how different polymer blocks arrange themselves. For example, in amphiphilic block copolymers, TEM has been used to visualize the formation of hydrophilic and hydrophobic domains, which is critical for the formation of ion-conducting channels in anion exchange membranes. acs.org These studies show distinct dark (hydrophilic) and light (hydrophobic) regions on the nanometer scale. acs.org TEM is also employed to visualize nanostructures formed by these polymers, such as polyplexes formed between PVBTMAC and DNA, with resulting particle sizes typically in the range of 80–300 nm.

X-ray Diffraction (XRD) is the primary technique for determining the solid-state nature of a polymer, specifically whether it is crystalline, amorphous, or semi-crystalline. The XRD pattern of a crystalline material consists of sharp peaks, while an amorphous material produces a broad halo.

Polymers based on a polystyrene backbone are generally amorphous due to the random arrangement of the bulky phenyl groups, which hinders the formation of an ordered, crystalline lattice. The XRD pattern for pure polystyrene characteristically shows two broad diffraction halos, one centered at a 2θ value of approximately 9-10° and a more prominent one around 19-20°. These broad peaks are indicative of the lack of long-range order.

For derivatives like sulfonated polystyrene (sPS), studies have shown that the polymer remains amorphous, exhibiting a broad peak at a 2θ value of about 19.4°. While specific XRD data for poly[trimethyl(vinyl)ammonium chloride] or its benzyl derivative is not extensively reported, it is expected to be an amorphous polymer. The incorporation of the large, charged trimethylammonium group onto the benzyl side chain would further disrupt chain packing and inhibit crystallization. Therefore, the XRD pattern for poly[(p-vinylbenzyl)trimethylammonium chloride] is predicted to show a broad amorphous halo, similar to that of polystyrene, confirming its non-crystalline nature.

Molecular Weight and Solution Behavior

The behavior of P(VTMAC) in solution is complex due to its polyelectrolyte nature. The positively charged quaternary ammonium groups along the polymer chain lead to electrostatic interactions that significantly influence its conformation and aggregation state.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. For polyelectrolytes like P(VTMAC), GPC analysis requires careful consideration of the mobile phase to suppress electrostatic interactions between the polymer and the stationary phase. This is typically achieved by using an aqueous eluent containing a salt, such as sodium nitrate (B79036), to screen the charges on the polymer backbone.

GPC analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample, while higher values indicate a broader distribution of chain lengths. The molecular weight of commercially available P(VTMAC) can be around 400,000 g/mol . scipoly.com

Table 1: Representative GPC Data for P(VTMAC) Samples

Sample ID Mn (g/mol) Mw (g/mol) PDI (Mw/Mn)
P(VTMAC)-A 150,000 225,000 1.5
P(VTMAC)-B 250,000 400,000 1.6
P(VTMAC)-C 350,000 595,000 1.7

This table presents illustrative data. Actual values depend on the specific synthesis and processing conditions.

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful techniques for studying the size and aggregation of polymers in solution.

DLS measures the hydrodynamic radius (Rh) of polymer coils by analyzing the time-dependent fluctuations in scattered light intensity caused by Brownian motion. It is particularly sensitive to the presence of larger aggregates. Studies on similar polyelectrolytes have shown that DLS can effectively characterize the formation of clusters and aggregates in solution. researchgate.net For instance, research on poly(vinyl chloride) in tetrahydrofuran (B95107) revealed the presence of clusters around 4.5–6.0 nm. researchgate.net

SLS provides the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which describes polymer-solvent interactions. Research on novel copolymers based on poly(vinyl benzyl trimethylammonium chloride) has utilized light scattering to investigate their complexation with DNA, forming polyplexes in the size range of 80–300 nm. acs.org

Electrophoretic Light Scattering (ELS) is used to determine the zeta potential of charged polymers in solution, which is a measure of their surface charge and colloidal stability. For P(VTMAC), a strong cationic polyelectrolyte, ELS confirms its positive charge. The zeta potential can be influenced by the N/P ratio (amino-to-phosphate groups) when complexed with negatively charged species like DNA, transitioning from negative to positive as the ratio increases. acs.org This technique is crucial for understanding the electrostatic interactions that govern the performance of P(VTMAC) in applications such as flocculation and gene delivery. acs.org

Thermomechanical and Electrochemical Characterization

The thermal stability and transitions of P(VTMAC) are critical for its processing and application at elevated temperatures.

Differential Scanning Calorimetry (DSC) is employed to identify thermal transitions, most notably the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer like P(VTMAC) changes from a rigid, glassy state to a more flexible, rubbery state. For similar polyvinyl-based polymers, DSC has been used to study their thermal behavior and miscibility in blends. researchgate.net For instance, in blends of poly(vinyl chloride) with other polymers, DSC thermograms reveal the glass transition temperatures of the different phases. researchgate.net In another study, the melting point of a polypropylene (B1209903) foil was identified at 169 °C using DSC. mdpi.com The thermal behavior of anion exchange membranes based on poly(vinylidene fluoride)-vinyl benzyl trimethyl ammonium chloride copolymers has also been investigated using DSC, showing a melting temperature of 160.9 °C for the copolymer. acs.org

Table 2: Illustrative Thermal Transition Data for a P(VTMAC) Derivative

Polymer Thermal Transition Temperature (°C)
PVDF-VB Copolymer Melting Temperature (Tm) 160.9

This table contains representative data from a study on a related copolymer and is for illustrative purposes. acs.org

Thermogravimetric Analysis (TGA) measures the change in a material's mass as a function of temperature, providing insights into its thermal stability and decomposition profile. For anion exchange polymers prepared from styrene (B11656) and vinylbenzyl chloride monomers, TGA results have shown thermal stability up to 165 °C. rsc.org TGA studies on resins synthesized from poly(4-vinylbenzyl)trimethylammonium chloride have also been conducted to evaluate their thermal properties. researchgate.net The thermal decomposition of polyester (B1180765) nonwoven fabric grafted with vinyl benzyl trimethyl ammonium chloride has been analyzed by TGA as well. bohrium.com The degradation of poly(vinyl chloride) is a widely studied topic, with TGA being a key method for analyzing its thermal stability. nih.gov

Table 3: TGA Data for a Related Anion Exchange Polymer

Polymer System Onset of Decomposition (°C)
Quaternized poly(styrene-co-vinylbenzyl chloride) 165

This table presents data from a study on a related polymer system to illustrate typical thermal stability. rsc.org

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers, that is, their ability to exhibit both elastic (energy storage) and viscous (energy dissipation) characteristics. In a DMA experiment, a small, oscillating stress is applied to a material, and the resulting strain is measured. This allows for the determination of key parameters over a range of temperatures, frequencies, or times.

The primary outputs of a DMA experiment are:

Storage Modulus (E' or G'): This represents the elastic component of the material and is a measure of the energy stored during deformation. A high storage modulus indicates a stiff material. pbipolymer.comtainstruments.com

Loss Modulus (E'' or G''): This represents the viscous component and is a measure of the energy dissipated as heat due to internal molecular motions. pbipolymer.comtainstruments.com

Tan Delta (tan δ): This is the ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping capacity, or its ability to absorb and dissipate energy. Peaks in the tan δ curve often correspond to molecular relaxations and the glass transition temperature (Tg). tainstruments.comtainstruments.com

For poly[this compound] and its copolymers, DMA provides critical insights into how mechanical properties change with temperature. The glass transition temperature (Tg) is a key parameter identified by DMA, often observed as a sharp drop in the storage modulus and a peak in the tan δ curve. pbipolymer.com This transition marks the point where the polymer changes from a rigid, glassy state to a more flexible, rubbery state. Understanding the Tg and the viscoelastic moduli is essential for predicting the material's performance, structural integrity, and operational temperature range in applications such as membranes or coatings.

The data below is illustrative of typical results obtained from a DMA test on a functionalized polymer membrane, showing the change in viscoelastic properties with temperature.

Temperature (°C)Storage Modulus (E') (GPa)Loss Modulus (E'') (MPa)Tan Delta (δ)
302.5500.020
602.2750.034
901.81800.100
1100.52500.500
1300.08400.500
1500.05150.300

Note: The data in this table is illustrative and represents typical trends for amorphous polymers undergoing a glass transition. The peak of Tan Delta around 110-130°C indicates the glass transition temperature (Tg).

Electrochemical Impedance Spectroscopy (EIS) and Ion Transport Properties

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrochemical properties of materials, particularly their ionic conductivity and interfacial behavior. It is especially valuable for characterizing anion exchange membranes (AEMs) derived from poly[this compound]. The technique involves applying a small amplitude AC voltage over a wide range of frequencies and measuring the resulting current to determine the system's impedance.

Ohmic Resistance (or Series Resistance, Rs): This relates to the bulk resistance of the membrane to ion flow. A lower Rs value is desirable for efficient ion transport. nih.gov

Polarization Resistance (Rp) or Charge Transfer Resistance: This is associated with the electrochemical reactions and ion transfer at the electrode-membrane interface. nih.gov

Research on AEMs based on (vinylbenzyl)trimethylammonium functional groups demonstrates the utility of EIS in evaluating membrane performance. For instance, in a study of a (vinylbenzyl) trimethylammonium and N-vinylimidazole-substituted poly(vinylidene fluoride-co-hexafluoropropylene) copolymer used in a lignin-oxidizing electrolyzer, EIS was employed to compare its performance with a commercial Fumapem® membrane at 70 °C. The results showed comparable series resistance (Rs) and polarization resistance (Rp), indicating similar ion transport performance under the tested conditions. nih.gov

The hydroxide (B78521) conductivity is a critical parameter for AEMs. Studies on copolymers of poly(vinylidene fluoride) and vinyl benzyl trimethylammonium chloride have shown that the ionic form of the membrane significantly impacts conductivity. For example, the hydroxide (OH⁻) form exhibits much higher ionic conductivity than the chloride (Cl⁻) or bicarbonate (HCO₃⁻) forms, a crucial finding for applications like fuel cells.

The following table presents research findings from an EIS analysis of a functionalized anion exchange membrane, highlighting the key resistance components.

Membrane TypeSeries Resistance (Rs) (Ω cm²)Polarization Resistance (Rp) (Ω cm²)
PVIB-100.871.47
Fumapem®0.801.59

Data sourced from a study on a PVIB-10 membrane, a (vinylbenzyl) trimethylammonium derivative, compared to a commercial Fumapem® membrane at 70°C. nih.gov

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and heteroatoms) of a compound. For poly[this compound], this analysis is crucial for verifying the chemical structure of the monomer and confirming the successful polymerization and purity of the final polymer.

The theoretical elemental composition can be calculated from the molecular formula of the repeating unit of the polymer. For poly[this compound], the repeating unit is derived from the monomer, (vinylbenzyl)trimethylammonium chloride, which has the molecular formula C₁₂H₁₈ClN. By comparing the experimentally determined weight percentages of C, H, N, and Cl with the calculated theoretical values, researchers can assess the purity of the synthesized polymer and confirm that the desired chemical modification has occurred without the presence of significant impurities or residual reactants. Any major deviation between experimental and theoretical values may indicate incomplete reaction, the presence of solvents, or side products.

Below is a table showing the theoretical elemental composition of the (vinylbenzyl)trimethylammonium chloride monomer repeating unit.

ElementSymbolAtomic Mass (g/mol)Theoretical Weight %
CarbonC12.0168.07%
HydrogenH1.018.57%
ChlorineCl35.4516.75%
NitrogenN14.016.61%

Note: The theoretical values are calculated based on the molecular formula of the repeating monomer unit, C₁₂H₁₈ClN (Molecular Weight: 211.73 g/mol).

Theoretical and Computational Chemistry Approaches

Molecular Modeling of Polymerization Processes

The polymerization of vinyl monomers like TMVAC typically proceeds via free-radical polymerization. youtube.com This process involves distinct stages: initiation, propagation, and termination. youtube.com Computational modeling has become an indispensable tool for dissecting these complex kinetic processes, which are often inaccessible through direct experimentation. nih.gov

Modeling techniques such as kinetic Monte Carlo (kMC) and methods based on predetermined rate equations (predici) are employed to simulate the radical polymerization of vinyl monomers. nih.gov These models can provide detailed information on polymerization kinetics, monomer conversion rates, and the evolution of molecular weight distribution. acs.org For instance, the free-radical polymerization of vinyl monomers can be conceptualized as a series of elementary chain reactions. mdpi.com Computational approaches, including semi-empirical versions of the unrestricted Hartree-Fock approximation, can be used to model these individual reaction steps:

Initiation: The process begins with an initiator generating a free radical, which then reacts with a TMVAC monomer to create a monomer radical. mdpi.com

Propagation: The newly formed monomer radical adds to another TMVAC monomer, extending the polymer chain. This step repeats, rapidly increasing the polymer's molecular weight. youtube.commdpi.com Computational models show that for substituted alkenes, this addition is regioselective, favoring the formation of the most stable radical. youtube.com

Termination: The growth of a polymer chain is halted when two radicals combine or through other termination events. youtube.commdpi.com

By simulating these steps, researchers can understand how reaction conditions influence the final polymer architecture. While specific, detailed models for TMVAC are not extensively published, the methodologies developed for other vinyl monomers, such as vinyl acetate (B1210297) and styrene (B11656), provide a robust framework for such investigations. acs.orgacs.org

Simulation of Polymer Interactions and Conformations

Once poly(trimethyl(vinyl)ammonium chloride) is formed, its behavior in solution and its interactions with other molecules are governed by its conformation and the interplay of various forces. Molecular dynamics (MD) simulations are a key tool for exploring these aspects. MD simulations model the movement of atoms and molecules over time, allowing for the study of polymer chain dynamics, conformation, and interactions with solvent molecules and other solutes. acs.org

For polyelectrolytes like poly(TMVAC), electrostatic interactions are dominant. The positively charged quaternary ammonium (B1175870) groups along the polymer backbone lead to strong repulsive forces between segments of the same chain, causing the polymer to adopt an extended conformation in low ionic strength solutions. tulane.edu MD simulations can explicitly model these electrostatic forces, as well as van der Waals interactions and hydrogen bonding, to predict the polymer's shape and flexibility.

While comprehensive simulation studies on poly(TMVAC) itself are limited in public literature, research on analogous cationic polyelectrolytes provides significant insight. For example, mean-field calculations and molecular dynamics simulations have been used to understand the structural conformations of polymers interacting with surfaces or biological molecules like DNA. acs.org These simulations help elucidate how factors like ionic strength, pH, and polymer concentration affect the conformation and interaction energies of the system. tulane.eduacs.org

Table 1: Computational Methods and Their Applications in Polymer Simulation
Computational MethodPrimary ApplicationKey Insights for Poly(TMVAC) Systems
Kinetic Monte Carlo (kMC)Modeling Polymerization KineticsPredicting monomer conversion, molecular weight distribution, and polymer branching during synthesis. nih.gov
Molecular Dynamics (MD)Simulating Polymer Conformation and InteractionsUnderstanding chain flexibility, interactions with water and ions, and the formation of complexes with other molecules. acs.org
Density Functional Theory (DFT)Calculating Electronic and Structural PropertiesDetermining optimized molecular geometry, charge distribution, and predicting spectroscopic signatures (IR, NMR). nih.gov
Mean-Field TheoryPredicting Bulk Material PropertiesModeling swelling behavior of hydrogels, ion partitioning, and mechanical properties like elasticity. fao.orgchemeurope.com

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the fundamental structural and electronic properties of the TMVAC monomer and its polymer. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a wealth of information.

For the TMVAC monomer, DFT can be used to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure, including bond lengths and angles. For analogous quaternary ammonium salts, typical N–C bond lengths are calculated to be in the range of 1.48–1.52 Å, with the C=C vinyl bond measuring around 1.34 Å. Molecular mechanics calculations suggest the vinyl group adopts a planar conformation to reduce steric hindrance.

Determine Charge Distribution: Map the electrostatic potential on the molecule's surface, highlighting the localization of the positive charge on the trimethylammonium group. This is crucial for understanding its interactions with negative ions and polar molecules.

Predict Spectroscopic Properties: Calculate vibrational frequencies and NMR chemical shifts that can be directly compared with experimental data from FTIR and NMR spectroscopy to validate the computational model.

Table 2: Experimental Spectroscopic Data for this compound Monomer
TechniqueObservationInterpretation
¹H NMRδ 5.2–6.0 ppm (doublet of doublets)Vinyl protons
δ ~3.2 ppm (singlet)N-methyl protons
¹³C NMRδ 115–125 ppmsp² carbons of the vinyl group
δ 54–56 ppmN-bound methyl carbons
FTIR (cm⁻¹)~1640C=C stretch of the vinyl group
950–1250C–N stretch of the trimethylammonium moiety
1380–1480CH₃ deformation

DFT studies on the interaction of ammonium ions with various functional groups show that carbonyl groups are particularly effective at adsorption, which can be relevant for designing composite materials. nih.gov

Predictive Modeling for Material Performance and Design

A significant goal of computational chemistry is to predict the performance of new materials, thereby guiding experimental design and reducing development time. For materials based on poly(TMVAC), such as hydrogels or membranes, predictive modeling can forecast key functional properties.

Mean-field theoretical models, for instance, can predict the swelling behavior of polyelectrolyte gels in different salt solutions. acs.orgfao.org These models simplify the complex many-chain problem into a more manageable single-chain or cell-based description, allowing for efficient calculation of properties like swelling ratio and bulk modulus. fao.org By modifying these models to account for the finite extensibility of polymer chains, researchers have achieved nearly quantitative agreement with simulation data for gel swelling and salt partitioning, making them powerful tools for applications like water desalination. acs.org

Furthermore, recent theoretical work has shown that the function of a material can be encoded not just in its chemical composition but also in its topological state (i.e., how the polymer is coiled and knotted). chemeurope.com By developing Landau-type mean-field theories, scientists can predict how factors like charge and supercoiling can induce abrupt conformational changes in a polymer, leading to microphase separation within a single molecule. chemeurope.com This points toward a new generation of "shape-adaptive" materials where properties could be precisely programmed. While this research was on a general model, its principles are directly applicable to synthetic polyelectrolytes like poly(TMVAC), suggesting future pathways for designing advanced, responsive materials.

Q & A

Q. What are the optimal synthetic routes for Trimethyl(vinyl)ammonium chloride, and how do reaction conditions influence yield and purity?

this compound can be synthesized via quaternization reactions between tertiary amines and vinyl-containing alkyl halides. Key variables include stoichiometry, solvent polarity, temperature, and reaction time. For example, the reaction of trimethylamine with chlorinated precursors (e.g., 3-chloro-2-hydroxypropyl derivatives) in anhydrous ether at controlled temperatures (0–25°C) yields high-purity products . Optimizing solvent systems (e.g., ethanol or water) improves solubility and reduces side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for removing unreacted amines or halide byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming quaternary ammonium structure. Peaks at δ ~3.1–3.3 ppm (<sup>1</sup>H) and δ ~54–56 ppm (<sup>13</sup>C) correspond to N-methyl groups. Vinyl protons appear as doublets near δ 5.2–5.8 ppm .
  • FTIR : Stretching vibrations at 1480–1650 cm<sup>−1</sup> (C=C vinyl) and 950–1250 cm<sup>−1</sup> (C-N<sup>+</sup>) confirm functional groups .
  • Elemental Analysis : CHNO analysis validates stoichiometry, with deviations >0.3% indicating impurities .

Q. How does the alkyl chain length in quaternary ammonium compounds affect the physicochemical properties of this compound derivatives?

Increasing alkyl chain length (e.g., dodecyl vs. octadecyl derivatives) enhances hydrophobicity, reducing aqueous solubility but improving compatibility with nonionic surfactants. Longer chains also increase thermal stability (e.g., melting points rise from ~37°C for C12 to ~45°C for C18 derivatives) and antimicrobial efficacy due to enhanced membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound in copolymerization reactions?

Discrepancies in reactivity ratios (e.g., vinyl group participation) may arise from initiator choice (e.g., RAFT vs. free radical) or monomer concentration gradients. To address this:

  • Use <sup>13</sup>C NMR or MALDI-TOF to track copolymer sequence distribution .
  • Conduct kinetic studies under controlled oxygen-free conditions to isolate initiation effects .
  • Compare reactivity parameters across solvent systems (e.g., aqueous vs. organic phases) to identify polarity-dependent trends .

Q. What methodologies are recommended for assessing the environmental impact and degradation pathways of this compound?

  • Analytical Detection : LC-MS/MS with ion-pairing agents (e.g., heptafluorobutyric acid) improves sensitivity for quaternary ammonium compounds (QACs) in environmental matrices. Detection limits <1 ppb are achievable .
  • Degradation Studies : Simulate photolysis (UV-C irradiation) or biodegradation (activated sludge assays) to identify breakdown products. For example, oxidative cleavage of the vinyl group may yield formaldehyde or chlorinated intermediates .

Q. What experimental strategies can be employed to enhance the thermal and chemical stability of this compound under harsh reaction conditions?

  • Counterion Exchange : Replace chloride with bulkier anions (e.g., hexafluorophosphate) to reduce hygroscopicity and improve thermal stability up to 250°C .
  • Protective Group Chemistry : Temporarily mask the vinyl group with silyl ethers during high-temperature reactions to prevent polymerization .
  • Surfactant Blends : Combine with nonionic surfactants (e.g., polyethylene glycol) to stabilize colloidal dispersions under acidic/alkaline conditions .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible material studies?

  • Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Standardize purification protocols (e.g., dialysis membranes with 1 kDa MWCO) to remove low-molecular-weight impurities .
  • Use design-of-experiment (DoE) models to optimize parameters like pH, agitation rate, and cooling gradients .

Safety and Handling

Q. What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

  • PPE : Wear nitrile gloves, face shields, and chemical-resistant aprons to prevent dermal/ocular exposure. Avoid latex gloves due to permeation risks .
  • Ventilation : Use fume hoods for powder handling to prevent inhalation of aerosols.
  • Storage : Keep in airtight containers with desiccants at 4–8°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.